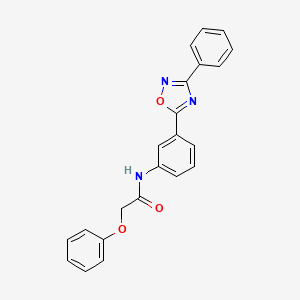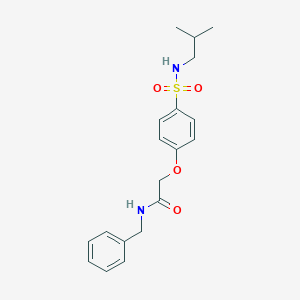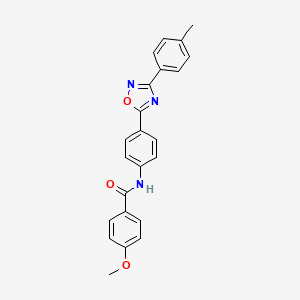
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide, also known as DMQX, is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are one of the major types of ionotropic glutamate receptors in the central nervous system (CNS) and play a crucial role in synaptic transmission and plasticity. DMQX has been widely used as a research tool to investigate the physiological and pathological functions of AMPA receptors.
Wirkmechanismus
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide acts as a competitive antagonist of the AMPA receptor by binding to the glutamate-binding site on the receptor and blocking the ion channel pore. This results in the inhibition of AMPA receptor-mediated synaptic transmission and plasticity. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has a higher affinity for the AMPA receptor than other glutamate receptors, such as N-methyl-D-aspartate (NMDA) receptors, making it a selective tool for studying AMPA receptor function.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been shown to have various biochemical and physiological effects on the CNS. For example, N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide can block the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide can also block the expression of LTP, indicating that AMPA receptor activation is necessary for the maintenance of LTP. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been shown to have anticonvulsant effects in animal models of epilepsy, suggesting that AMPA receptor antagonists may be a potential therapeutic strategy for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide in lab experiments include its high potency and selectivity for the AMPA receptor, as well as its well-established synthesis method. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been widely used in scientific research and has been shown to be a reliable tool for investigating AMPA receptor function. However, there are also limitations to using N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide, such as its potential off-target effects and the fact that it only targets the AMPA receptor and not other glutamate receptors.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used as potential therapeutic agents for neurological disorders. Another area of interest is the investigation of the role of AMPA receptors in other physiological processes, such as pain perception and addiction. Additionally, the use of N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide in combination with other research tools, such as optogenetics and calcium imaging, may provide new insights into the function of AMPA receptors in the CNS.
Synthesemethoden
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide can be synthesized from 2-hydroxy-7-methylquinoline-3-carbaldehyde and 2,5-dimethylphenyl isobutyric acid via a condensation reaction followed by reduction and acylation. The synthesis process has been well-established and the purity and yield of N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide can be optimized through various purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has also been used to screen potential drugs that target AMPA receptors for the treatment of these diseases.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-14(2)23(27)25(21-11-16(4)6-8-17(21)5)13-19-12-18-9-7-15(3)10-20(18)24-22(19)26/h6-12,14H,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCZXODBANTLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=C(C=CC(=C3)C)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(diphenylmethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687356.png)



![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7687376.png)
